molecular formula C14H21NO2 B1451831 [4-(4-Ethoxyphenyl)oxan-4-yl]methanamine CAS No. 1152563-72-8

[4-(4-Ethoxyphenyl)oxan-4-yl]methanamine

Cat. No. B1451831
CAS RN: 1152563-72-8
M. Wt: 235.32 g/mol
InChI Key: JMXAZAXDWCNBRT-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)oxan-4-yl]methanamine, or 4-EPM for short, is an analogue of the widely studied psychostimulant drug, methamphetamine. It was first synthesized in the late 1970s and has since been studied extensively in the laboratory for its pharmacological effects. 4-EPM has been used in a variety of scientific research applications, including the study of addiction, cognition, and neuroprotection.

Scientific Research Applications

Chemical Synthesis and Modifications

  • Synthesis of Dicarboxylic Acid Amides and Diamides : The compound has been utilized in the synthesis of N,N'-disubstituted oxamides and N-Aryloxamides. This involves the condensation of various nonaromatic amines and ethyl N-aryloxamates with [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine, demonstrating its utility in creating complex organic molecules (Aghekyan et al., 2018).

Medicinal Chemistry and Drug Design

  • Antimicrobial Activities : A series of derivatives starting from 4-methoxyaniline, closely related to [4-(4-Ethoxyphenyl)oxan-4-yl]methanamine, were synthesized for in vitro antibacterial and antifungal activities. The compounds demonstrated moderate to very good activities, comparable to first-line drugs (Thomas et al., 2010).

Biochemical Reactions and Interactions

  • Chemistry of Peroxidase Reactions : A metabolite of 4-Ethoxyaniline, a structurally similar compound, was studied for its reaction with N-acetylcysteine, revealing complex biochemistry and potential implications for toxicity and pharmacological interactions (Lindqvist et al., 1991).

Photocytotoxicity and Cellular Imaging

  • Photocytotoxic Properties in Red Light : Iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, a compound related to [4-(4-Ethoxyphenyl)oxan-4-yl]methanamine, displayed significant photocytotoxicity in red light. These complexes were absorbed in the nucleus of HeLa and HaCaT cells and interacted with calf thymus DNA (Basu et al., 2014).

Novel Synthesis Methods

  • Synthesis of Benzofuran- and Indol-2-yl-methanamine Derivatives : A novel synthetic approach was reported using ortho-methoxy and ortho-nitro substituted phenylacetic acids, showing the versatility of similar compounds in creating diverse heterocyclic structures (Schlosser et al., 2015).

Safety and Hazards

The safety information for (4-methoxyphenyl) (oxan-4-yl)methanamine hydrochloride indicates that it has the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the substance, including harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

[4-(4-ethoxyphenyl)oxan-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-2-17-13-5-3-12(4-6-13)14(11-15)7-9-16-10-8-14/h3-6H,2,7-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXAZAXDWCNBRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CCOCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Ethoxyphenyl)oxan-4-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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